molecular formula C12H15ClF3N B2393894 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride CAS No. 2089258-37-5

2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride

Cat. No. B2393894
CAS RN: 2089258-37-5
M. Wt: 265.7
InChI Key: VVLDDEGNJUOAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride” is an organic compound . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a trifluorobenzyl group, which is a benzene ring substituted with three fluorine atoms and one methyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . The trifluorobenzyl group is attached to the pyrrolidine ring. The presence of fluorine atoms on the benzene ring can significantly affect the electronic properties of the molecule .

Mechanism of Action

2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride acts as a selective inhibitor of VMAT2 by binding to the transporter and preventing the uptake of neurotransmitters into vesicles. This results in an increase in extracellular levels of these neurotransmitters, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These effects include an increase in extracellular levels of dopamine, norepinephrine, and serotonin, as well as a decrease in the uptake of these neurotransmitters into vesicles. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is its selectivity for VMAT2, which allows for the specific manipulation of neurotransmitter levels in the brain. This makes this compound a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in animal studies.

Future Directions

There are many potential future directions for the study of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety and depression. Another area of interest is the role of this compound in the regulation of dopamine, norepinephrine, and serotonin levels in the brain, and its potential implications for various physiological and pathological conditions. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of new and more effective treatments for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride involves a multi-step process that requires careful attention to detail and specialized equipment. The first step involves the reaction of 3,4,5-trifluorobenzaldehyde with methylamine to form the corresponding imine intermediate. This intermediate is then reduced using sodium borohydride to form 2-methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of this compound.

Scientific Research Applications

2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin into vesicles in the brain. This property makes this compound a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions.

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c1-12(3-2-4-16-12)7-8-5-9(13)11(15)10(14)6-8;/h5-6,16H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLDDEGNJUOAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C(=C2)F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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